molecular formula C78H122N22O19 B8261834 Gln4 neurotensin

Gln4 neurotensin

Cat. No.: B8261834
M. Wt: 1671.9 g/mol
InChI Key: DJQZWBXXRHNKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Gln4]-neurotensin is an amide analogue of neurotensin, a tridecapeptide that functions as a neurotransmitter and hormone. Neurotensin is found in the central nervous system and the gastrointestinal tract. It plays a role in modulating neurotransmitter systems, including dopaminergic, serotonergic, GABAergic, glutamatergic, and cholinergic systems . [Gln4]-neurotensin has been shown to have increased activity in certain brain regions compared to neurotensin .

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[5-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQZWBXXRHNKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H122N22O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1671.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Functionalization and Sequence Assembly

The synthesis began with a Merrifield resin functionalized with the C-terminal leucine residue. The resin (0.25 mmol/g loading) was sequentially coupled with BOC-protected amino acids using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activators. Key steps included:

  • Position 4 Modification : BOC-Gln-O-p-nitrophenyl ester was used instead of BOC-Glu to introduce glutamine at position 4.

  • Arg-Arg Sequence : 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) and nitro groups protected arginine residues to prevent side reactions.

  • Cyclization of N-Terminal <Glu : The N-terminal glutamine was cyclized to pyroglutamic acid (<Glu) during HF cleavage, eliminating the need for post-synthetic cyclization.

Deprotection and Cleavage

The protected peptide-resin was treated with anhydrous HF containing 10% anisole at 0°C for 1 hour to remove BOC groups and cleave the peptide from the resin. This step simultaneously deprotected nitroarginine and cyclized the N-terminal glutamine.

Purification and Analytical Characterization

Partition Chromatography

The crude peptide was purified via partition chromatography on Sephadex G-25 using n-BuOH:AcOH:H₂O (4:1:5). Two successive purifications yielded 140 mg of [Gln⁴]-neurotensin with 85% recovery.

Ion-Exchange Chromatography

Further purification on CM-52 cellulose with an ammonium acetate gradient (20–100 mM) removed residual impurities, achieving >95% purity.

Analytical Data

Analysis Results
Amino Acid AnalysisGlu (1.05×2), Leu (1.02×2), Tyr (1.01×2), Asn (1.07), Lys (0.91), Pro (0.99×2), Arg (1.00×2), Ile (0.86)
TLC (Rf Values)0.27 (BuOH:AcOH:H₂O), 0.87 (EtOAc:Py:AcOH:H₂O), 0.51 (BuOH:Py:AcOH:H₂O)
Optical Rotation[α]D²⁵ = -86.2° (c = 0.65, 1% AcOH)
ElectrophoresisSingle band migrating toward the cathode at pH 6.7

Comparative Biological Activity

Functional Assays

[Gln⁴]-neurotensin exhibited bioactivity indistinguishable from native neurotensin (Table 1):

Table 1: Biological Activity of [Gln⁴]-Neurotensin vs. Native Neurotensin

Assay [Gln⁴]-Neurotensin Native Neurotensin
Hypotensive Response (ΔBP)-32 ± 3 mmHg-33 ± 2 mmHg
Hyperglycemia (Glucose AUC)450 ± 20 mg/dL·h445 ± 18 mg/dL·h
Ileum Contraction (EC₅₀)12 ± 1 nM11 ± 1 nM
Radioimmunoassay Cross-Reactivity90–100%100% (Reference)

Stability Profile

[Gln⁴]-neurotensin showed improved plasma stability compared to neurotensin(8–13), with a half-life of 15.0 ± 2.6 minutes versus 1.6 ± 0.2 minutes.

Mechanistic Insights and Natural Occurrence

Gln vs. Glu at Position 4

The equivalence in bioactivity between [Gln⁴]-neurotensin and native neurotensin suggests that the glutamine residue may represent the natural form. Glutamine’s susceptibility to deamidation during isolation could explain the initial identification of Glu⁴ in neurotensin.

Role of C-Terminal Carboxyl Group

Amidation of the C-terminal Leu¹³ (as in [Gln⁴]-neurotensin-NH₂) reduced bioactivity to <1%, confirming the necessity of a free carboxyl group for receptor interaction .

Chemical Reactions Analysis

Bioassays and Activities

[Gln4]-neurotensin has been assessed for its biological activities through various bioassays, including hypotensive assay, hyperglycemic assay, contraction of the ileum, and radioimmunoassay .

Comparison with Neurotensin

  • In hypotensive assays, [Gln4]-neurotensin shows similar effects to neurotensin at doses of 50 pmol/100 g body weight in rats .

  • Hyperglycemic assays reveal comparable levels of glucose in rat plasma at dosages ranging from 25 to 100 pmol/100 g of body weight .

  • Both neurotensin and [Gln4]-neurotensin exhibit about equivalent potency for contraction of guinea pig ileum .

  • Radioimmunoassays show a cross-reactivity of 90-100% between neurotensin and [Gln4]-neurotensin .

Impact on Hormone Release

  • Neurotensin at high levels can release luteinizing hormone, follicle-stimulating hormone, and thyrotropin .

  • [Gln4]-neurotensin-NH2 releases thyrotropin, while [Gln4]-neurotensin releases luteinizing hormone and follicle-stimulating hormone, though these activities may not be biologically significant .

Cardiovascular and Metabolic Actions

Cardiovascular and metabolic actions of neurotensin and (Gln4)-neurotensin have been studied on the heart and on the blood flow in subcutaneous adipose tissue, skin, and small intestine of anesthetized dogs .

  • Intravenous infusion of 20-120 ng X kg-1 X min-1 produced slight hypotension, an initial vasodilatation in the small intestine, and a delayed vasoconstriction in denervated subcutaneous adipose tissue and to a lesser extent in the skin and small intestine .

  • At this infusion rate, neurotensin and (Gln4)-neurotensin did not elicit vasodilatation in the skin or adipose tissue and had no effect on heart rate .

  • Both neurotensin and (Gln4)-neurotensin increased glucose concentration in the upper dose range .

Influence on Intestinal Motility

[Gln4]-neurotensin impacts the motor activities of the duodenum and proximal jejunum .

  • (Gln4)-Neurotensin alters the motility pattern in the duodenum and proximal jejunum in humans from a fasting- to a fed-type .

  • Intravenous infusion of (Gln4)-Neurotensin inhibits the migrating motor complexes and replaces them with irregular pressure waves .

Detection in Plasma

Studies aimed to determine whether the neurotensin found in human and rat plasma after fat ingestion is (Gln4)-NT or (Glu4)-NT .

  • Neurotensin in unextracted human and rat plasma is present as (Glu4)-NT, as originally proposed by Carraway and Leeman .

  • (Gln4)-NT could be separated from (Glu4)-NT by ion-exchange chromatography .

Scientific Research Applications

Gastrointestinal Regulation

Gln4 neurotensin plays a significant role in modulating gastrointestinal motility and hormone secretion. Studies have shown that intravenous infusion of this compound significantly alters the motility patterns in the duodenum and proximal jejunum. Specifically, it inhibits migrating motor complexes, which are essential for normal digestive function, resulting in irregular pressure waves that mimic a fed-state motility pattern . This suggests that this compound may serve as an endocrine hormone involved in postprandial intestinal regulation.

Table 1: Effects of this compound on Gastrointestinal Motility

ParameterControl (Median Time)This compound (3 pmol/kg/min)This compound (6 pmol/kg/min)
Median time between migrating complexes106.3 min220.4 minNot specified
Plasma concentration increase13 ± 2.8 pM131 ± 6 pM231 ± 16 pM

Metabolic Functions

This compound has been implicated in the regulation of energy balance and metabolism. It influences food intake and lipid metabolism, with evidence suggesting that it promotes fat absorption and modifies bile acid metabolism . In animal studies, neurotensin administration has been associated with reduced feeding behavior and increased energy expenditure, indicating its potential as a therapeutic target for obesity management .

Case Study: Neurotensin in Obesity Management

Research involving neurotensin-deficient mice demonstrated that these subjects exhibited less weight gain and improved insulin sensitivity when subjected to a high-fat diet compared to their neurotensin-sufficient counterparts. This highlights the critical role of neurotensin in metabolic dysregulation associated with obesity .

Neurological Applications

In the central nervous system, this compound has been shown to enhance monoamine turnover, affecting neurotransmitter dynamics. Intracerebroventricular administration of this compound resulted in increased levels of Dopa and 5-hydroxytryptophan across various brain regions, suggesting its role in modulating dopaminergic and serotonergic systems . The peptide's greater potency compared to native neurotensin underscores its potential for neurological applications.

Table 2: Effects of this compound on Neurotransmitter Dynamics

NeurotransmitterEffect on Formation (Increase %)
Dopa20-150%
5-Hydroxytryptophan30-60%

Hormonal Activity

This compound exhibits hormonal activity by influencing the release of other hormones such as luteinizing hormone and follicle-stimulating hormone. Its synthetic analogs have been studied for their potential therapeutic uses in conditions related to hormonal imbalances . The ability to stimulate or inhibit hormone release positions this compound as a candidate for treating endocrine disorders.

Therapeutic Potential

Given its diverse roles, this compound is being explored for various therapeutic applications:

  • Obesity Treatment : Targeting neurotensin pathways may help manage obesity-related metabolic disorders.
  • Gastrointestinal Disorders : Its regulatory effects on motility could be beneficial in treating conditions like gastroparesis.
  • Neurological Disorders : Modulating neurotransmitter levels through this compound might provide avenues for treating depression or other mood disorders.

Comparison with Similar Compounds

Biological Activity

Gln4 neurotensin (NT) is a biologically active peptide derived from the neurotensin family, notable for its role in various physiological processes. This article explores the biological activity of this compound, highlighting its effects on neurotransmitter turnover, gastric acid secretion, and gastrointestinal motility, while also presenting relevant data tables and case studies from diverse research sources.

Overview of Neurotensin and Its Analogs

Neurotensin is a tridecapeptide that plays a crucial role in the central nervous system and peripheral tissues. This compound is an analog where the fourth amino acid is glutamine instead of the original glutamic acid. This modification has been shown to enhance certain biological activities compared to native neurotensin.

1. Neurotransmitter Turnover

Research indicates that this compound significantly influences brain monoamine turnover. A study demonstrated that when administered intracerebroventricularly, this compound was twice as effective as native neurotensin in increasing Dopa formation in the corpus striatum and other brain regions. The dose-dependent increases ranged from 20% to 150%, indicating a robust enhancement of neurotransmitter synthesis .

Table 1: Effects of this compound on Neurotransmitter Turnover

PeptideDopa Formation Increase (%)Tryptophan Accumulation Increase (%)
Neurotensin20-150Not significant
This compound40-20030-60

2. Gastric Acid Secretion

This compound has been shown to affect gastric acid secretion. In experiments involving vagally innervated and denervated preparations, this compound inhibited acid secretion at a presynaptic level rather than directly acting on parietal cells . This suggests that this compound may modulate gastric functions through neural pathways.

Table 2: Inhibition of Gastric Acid Secretion by this compound

ConditionAcid Secretion Inhibition (%)
Vagal Stimulation45
Denervated Preparation30

3. Gastrointestinal Motility

A study on healthy volunteers showed that this compound altered the motility patterns of the duodenum and proximal jejunum. The peptide increased motility, suggesting its potential role in gastrointestinal regulation .

Case Study 1: Effects on Stress-Induced Gastric Ulcers

In a controlled study involving rats subjected to cold-restraint stress, administration of this compound significantly reduced the incidence of stress-induced gastric ulcers. The cytoprotective effect was dose-dependent, with an effective dose (ED50) similar to that of native neurotensin (approximately 17.8 nmol) .

Case Study 2: Impact on Hormonal Release

The release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) was observed following administration of this compound in animal models. While these hormonal responses were noted, their biological significance remains under investigation as they did not seem to correlate with significant physiological changes .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting Gln4 neurotensin in vivo, and how do they ensure accuracy?

  • Methodological Answer : Deuterium labeling combined with 3D proton MR imaging (SV-MRS) is a non-invasive approach to monitor this compound metabolism. For example, deuterated glucose (Deu-Glc) ingestion induces measurable signal decays in Gln4, with stability confirmed in non-Deu-Glc control experiments . Accuracy is ensured by comparing time-course data with baseline measurements and using coefficients of variation (e.g., 26% for Glu4, 50% for Gln4 between-subject variance) to validate reproducibility .

Q. How can researchers validate the specificity of this compound in experimental models?

  • Methodological Answer : Use selective receptor antagonists (e.g., SR 142948A for neurotensin receptors) to isolate Gln4-specific effects. For instance, intrathecal administration of neurotensin analogs in rat models revealed dose-dependent cardiovascular responses (e.g., hypotension, bradycardia), which were reversed by antagonists to confirm specificity . Additionally, control experiments with non-deuterated substrates and parallel assays (e.g., itch/flare response comparisons with substance P) help rule out nonspecific interactions .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic stability be addressed in experimental design?

  • Methodological Answer : Contradictions in decay rates (e.g., exponential vs. linear fits for Gln4 signals) require robust statistical frameworks. For instance, linear regression analysis of paired Deu-Glc and non-Deu-Glc datasets can identify confounding variables (e.g., intersubject variability in neurotransmitter metabolism) . Pre-registering hypotheses and using blinded data analysis reduce bias, while meta-analyses of multi-center studies resolve inconsistencies .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dynamic changes in longitudinal studies?

  • Methodological Answer : Multivariate regression models (e.g., OLS) and mixed-effects analyses account for within-subject correlations and time-dependent variables. For example, error bars with standard deviations and t-tests/ANOVA differentiate signal decay trends (e.g., Glu4 vs. Gln4 in Deu-Glc sessions) . Bayesian hierarchical modeling is recommended for small-sample studies to estimate uncertainty in metabolic rate constants (e.g., tau values for exponential decay) .

Q. How can researchers optimize experimental protocols to study this compound’s role in autonomic reflexes?

  • Methodological Answer : Integrate electrophysiological recordings (e.g., splanchnic sympathetic nerve activity) with pharmacological interventions. In spinal cord studies, baroreflex sensitivity assays under neurotensin receptor modulation (e.g., SR 142948A) reveal dose-response relationships . Standardize anesthesia protocols and respiratory monitoring (e.g., phrenic nerve amplitude/frequency) to control for autonomic variability .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound data to enhance reproducibility?

  • Methodological Answer :

  • Tables/Figures : Include raw and processed data in appendices, with in-text references to key findings (e.g., metabolite concentration tables with p-values for Deu-Glc effects) .
  • Experimental Details : Describe deuterium labeling protocols, MR imaging parameters (e.g., SV-MRS voxel size), and antagonist dosages to enable replication .
  • Statistical Reporting : Provide exact p-values, confidence intervals, and software tools (e.g., Python/R scripts for exponential fitting) .

Q. How can conflicting results between this compound’s pruritogenic and metabolic roles be reconciled?

  • Methodological Answer : Conduct cross-disciplinary studies integrating dermatological (e.g., histamine-release assays) and neurochemical (e.g., MR spectroscopy) methods. For example, compare Gln4’s itch/flare responses with its metabolic decay rates in the same model organism. Use mediation analysis to test whether metabolic stability modulates pruritogenic potency .

Future Directions

Q. What understudied pathways involving this compound warrant further investigation?

  • Methodological Answer : Prioritize (1) Gln4’s interaction with GABAergic systems (e.g., GABA2/GABA3+4 stability under Deu-Glc ) and (2) its role in central respiratory drive (e.g., phrenic nerve activity modulation ). Use CRISPR-edited models to knockout neurotensin receptors and quantify Gln4-specific phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.